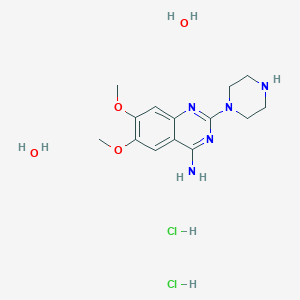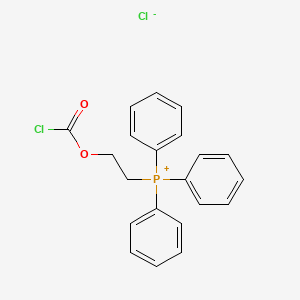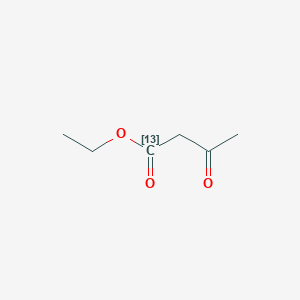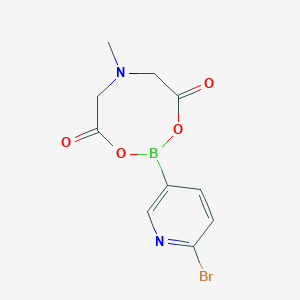
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Dihydrochloride Dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin Related Compound A involves the reaction of 6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction typically occurs in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The resulting compound is then purified through crystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of Terazosin Related Compound A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet USP standards .
Análisis De Reacciones Químicas
Types of Reactions: Terazosin Related Compound A can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to its corresponding dihydroquinazoline form.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides
Major Products: The major products formed from these reactions include various quinazoline derivatives, which can be further utilized in pharmaceutical research and development .
Aplicaciones Científicas De Investigación
Terazosin Related Compound A has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Employed in biological studies to investigate the effects of terazosin and its related compounds on biological systems.
Medicine: Utilized in pharmaceutical research to develop and test new drugs targeting alpha-1 adrenergic receptors.
Industry: Applied in quality control processes to ensure the purity and potency of terazosin-related pharmaceutical products
Mecanismo De Acción
The mechanism of action of Terazosin Related Compound A involves its interaction with alpha-1 adrenergic receptors. By binding to these receptors, the compound inhibits the action of norepinephrine, leading to the relaxation of smooth muscle in blood vessels. This results in vasodilation and a subsequent decrease in blood pressure .
Comparación Con Compuestos Similares
Terazosin Hydrochloride: A closely related compound used to treat hypertension and benign prostatic hyperplasia.
Doxazosin: Another alpha-1 adrenergic receptor antagonist with similar pharmacological effects.
Prazosin: A compound with a similar mechanism of action, used primarily for hypertension and post-traumatic stress disorder
Uniqueness: Terazosin Related Compound A is unique in its specific structure and its use as a reference standard for analytical testing. Its precise chemical composition and high purity make it an essential tool for ensuring the quality and consistency of terazosin-related products .
Propiedades
Fórmula molecular |
C14H25Cl2N5O4 |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C14H19N5O2.2ClH.2H2O/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H;2*1H2 |
Clave InChI |
OQXJQJHKFIRPCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.O.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)

![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)


![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

